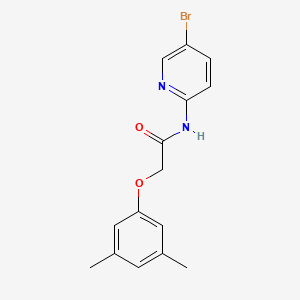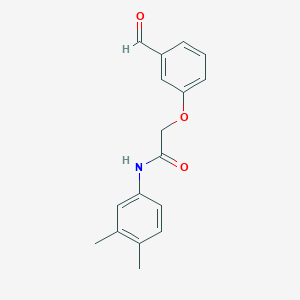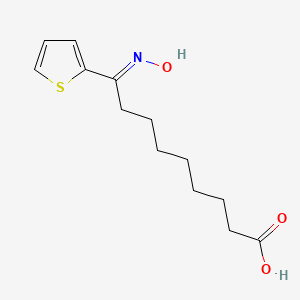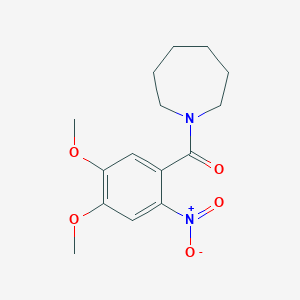![molecular formula C16H16N2O4S B5695250 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole](/img/structure/B5695250.png)
2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-(4-methoxyphenethyl)-2-(2-sulfamoylphenyl) benzimidazole or SB 239063. It is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), which is an important signaling molecule involved in various cellular processes such as inflammation and apoptosis.
作用機序
The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole involves the inhibition of p38 MAPK. This molecule binds to the ATP-binding site of p38 MAPK and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways that are activated by p38 MAPK, such as the production of pro-inflammatory cytokines and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various cell types and animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in response to various stimuli such as lipopolysaccharide (LPS) and oxidative stress. It has also been shown to inhibit the induction of apoptosis in various cell types such as neurons and cancer cells.
実験室実験の利点と制限
The advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole in lab experiments include its high potency and specificity for p38 MAPK inhibition. This compound has been extensively studied in various cell types and animal models, and its effects are well-characterized. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in some experimental settings.
将来の方向性
There are several future directions for the study of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole. One potential area of research is the development of more potent and selective p38 MAPK inhibitors based on the structure of this compound. Another area of research is the investigation of the role of p38 MAPK in various diseases and conditions, and the potential therapeutic applications of p38 MAPK inhibitors such as this compound. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole involves the reaction of 2-amino-5-methylbenzimidazole with 4-methoxyphenethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfonyl chloride to give the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of p38 MAPK, which is involved in various cellular processes such as inflammation, apoptosis, and stress response. This compound has been used in various studies to investigate the role of p38 MAPK in different diseases and conditions such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfonyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-12-6-8-13(9-7-12)22-10-11-23(19,20)16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJARFCOMJBCPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)
![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)

![1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B5695189.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5695192.png)

![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)


![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)



![N'-[2-(4-methoxyphenyl)acetyl]propanohydrazide](/img/structure/B5695255.png)